Tiodazosin levulinate

Description

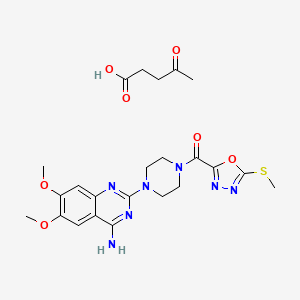

Tiodazosin levulinate is an investigational antihypertensive agent belonging to the aminoquinazoline class of α1-adrenoceptor antagonists, structurally and pharmacologically analogous to prazosin hydrochloride . Its molecular formula is C₁₈H₂₁N₇O₄S·C₅H₈O₃, with a molecular weight of 547.584 g/mol . Preclinical studies highlight its vasodilatory effects, though it exhibits reduced α-adrenergic receptor antagonism compared to prazosin after chronic dosing in animal models .

Properties

CAS No. |

76798-65-7 |

|---|---|

Molecular Formula |

C23H29N7O7S |

Molecular Weight |

547.6 g/mol |

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone;4-oxopentanoic acid |

InChI |

InChI=1S/C18H21N7O4S.C5H8O3/c1-27-12-8-10-11(9-13(12)28-2)20-17(21-14(10)19)25-6-4-24(5-7-25)16(26)15-22-23-18(29-15)30-3;1-4(6)2-3-5(7)8/h8-9H,4-7H2,1-3H3,(H2,19,20,21);2-3H2,1H3,(H,7,8) |

InChI Key |

NIDVOMJMOVCWQI-UHFFFAOYSA-N |

SMILES |

CC(=O)CCC(=O)O.COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=NN=C(O4)SC)N)OC |

Canonical SMILES |

CC(=O)CCC(=O)O.COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=NN=C(O4)SC)N)OC |

Synonyms |

tiodazosin levulinate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Pharmacological Similarities to Prazosin Hydrochloride

Tiodazosin and prazosin share a core aminoquinazoline structure, critical for α1-adrenoceptor binding. However, tiodazosin incorporates a levulinate group instead of prazosin’s hydrochloride salt. This structural divergence may contribute to differences in bioavailability and metabolism (Table 1) .

Pharmacokinetic Differences

A pivotal study in beagle dogs compared tiodazosin levulinate (1 mg/kg, IV/oral) and prazosin hydrochloride. Key findings include:

- Half-life : Tiodazosin exhibited a significantly shorter half-life than prazosin (p < 0.05).

- Bioavailability: Tiodazosin’s oral bioavailability was threefold lower than predicted, whereas prazosin’s aligned with predictions.

Table 1. Pharmacokinetic Parameters in Beagle Dogs

| Parameter | This compound | Prazosin Hydrochloride |

|---|---|---|

| Half-life (hr) | 4.2 ± 0.8 | 7.5 ± 1.2 |

| Oral Bioavailability (%) | 23 ± 5 | 65 ± 9 |

| Hepatic Extraction Ratio | 0.72 | 0.55 |

Pharmacodynamic Profile

Chronic dosing studies revealed this compound caused less α-adrenergic receptor desensitization than prazosin, as evidenced by norepinephrine dose-response curves in vascular tissues . This may translate to a reduced risk of reflex tachycardia in clinical use, though human data are lacking.

Metabolic Pathways

While prazosin undergoes extensive hepatic metabolism via demethylation and conjugation, tiodazosin’s levulinate component may introduce unique metabolic interactions. However, direct evidence of such interactions in tiodazosin metabolism remains unconfirmed.

Comparison with Other Congeners (BL-5111A)

Limited data exist on BL-5111A, another prazosin analog. Like tiodazosin, it demonstrates reduced pressor response inhibition in canine models, suggesting a class-wide trend toward attenuated receptor desensitization .

Q & A

Q. What are the key considerations for designing a synthesis protocol for Tiodazosin levulinate to ensure reproducibility?

To ensure reproducibility, researchers must document reaction parameters (temperature, catalyst concentration, solvent system) and purity of precursors. emphasizes detailing equipment specifications (brand, model) and statistical methods for data validation. For kinetic studies, measure steady-state conditions by tracking reactant/product masses at consecutive time intervals until yields stabilize (±10% variation) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR, FT-IR) techniques. mandates reporting mean values, standard deviations, and statistical tools for purity assessment. For novel compounds, provide full spectral data and cross-reference with known analogs in peer-reviewed literature .

What frameworks are recommended to formulate hypothesis-driven research questions about this compound’s mechanism of action?

Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions, e.g., “How does this compound (Intervention) inhibit enzyme X (Outcome) compared to standard inhibitors (Comparison) in vitro (Population) over 24 hours (Time)?” .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yield data for this compound synthesis under varying catalytic conditions?

Apply kinetic modeling to identify steady-state thresholds and isolate variables (e.g., temperature, catalyst loading). highlights the use of multiple linear regression to assess parameter interactions, though insufficient data may require triangulation with alternative methods (e.g., isotopic labeling or computational simulations) .

Q. What methodologies are effective for analyzing the thermodynamic stability of this compound in biological matrices?

Design time-course experiments to monitor degradation products via mass spectrometry. advises comparing results with prior studies to explain deviations (e.g., pH-dependent hydrolysis) and validate findings using Arrhenius equation-based models .

Q. How should researchers address gaps in understanding the structure-activity relationship (SAR) of this compound derivatives?

Use a combinatorial approach:

- Descriptive analysis : Map physicochemical properties (logP, pKa) to bioactivity data.

- Causal analysis : Employ dose-response assays to quantify variable effects (e.g., substituent groups on receptor binding).

recommends triangulating SAR data with molecular docking studies to confirm hypotheses .

Methodological Frameworks

How to evaluate the feasibility of a research question on this compound using the FINER criteria?

- Feasible : Ensure access to analytical tools (e.g., LC-MS) and sufficient sample quantities.

- Novel : Cross-reference existing literature via systematic reviews ().

- Ethical : Adhere to institutional guidelines for chemical safety and data transparency.

- Relevant : Align with broader goals (e.g., drug discovery for hypertension) .

Q. What strategies mitigate bias in comparative studies of this compound analogs?

- Blinding : Use coded samples during bioactivity assays.

- Randomization : Assign test groups using computational tools to avoid selection bias.

- Triangulation : Validate results with orthogonal methods (e.g., in vitro + in silico) .

Data Analysis & Reporting

Q. How to present contradictory kinetic data in publications without compromising credibility?

- Transparency : Report raw data and experimental uncertainties (e.g., error margins).

- Contextualization : Discuss limitations (e.g., catalyst deactivation) using ’s guidelines for comparing with prior work.

- Visualization : Use Arrhenius plots or time-yield curves to highlight trends .

Q. What statistical methods are appropriate for small-sample studies on this compound’s pharmacokinetics?

Non-parametric tests (e.g., Mann-Whitney U) are robust for skewed distributions. For multivariate analysis, apply bootstrapping to estimate confidence intervals. emphasizes avoiding overreliance on p-values; instead, report effect sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.